REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([Br:12])=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:13][C:14](N)=[O:15]>>[Br:12][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[Cl:11])[NH:1][C:14](=[O:15])[NH:13][C:4]2=[O:5]
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Name
|
|
Quantity
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987 mg
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)Cl)Br
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Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
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Name
|
solid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
Prepared
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C(NC(NC2=CC1Cl)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |